REACTION_CXSMILES
|
FC1C=CC(C)=C2C=1[CH:4]=[C:5]([NH2:13])[N:6]=C2.C(OCC(COCC)C(=N)C(=N)[CH2:21][C:22]1[CH:27]=[C:26]([C:28]([F:31])([F:30])[F:29])[CH:25]=[C:24]([F:32])[CH:23]=1)C>>[F:32][C:24]1[CH:23]=[C:22]2[C:27]([CH:4]=[C:5]([NH2:13])[N:6]=[CH:21]2)=[C:26]([C:28]([F:29])([F:30])[F:31])[CH:25]=1
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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FC1=C2C=C(N=CC2=C(C=C1)C)N
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Name
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5-ethoxy-4-(ethoxymethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]pentane-2,3-diimine
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC(C(C(CC1=CC(=CC(=C1)C(F)(F)F)F)=N)=N)COCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 5.9 g, yield 69.4%
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Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C2C=C(N=CC2=C1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |